

# theoretical mass and molecular formula of 5'-Hydroxyphenyl Carvedilol-d5

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## Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol-d5

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## In-Depth Technical Guide: 5'-Hydroxyphenyl Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the theoretical mass, molecular formula, and relevant biological pathways of **5'-Hydroxyphenyl Carvedilol-d5**. It also includes detailed experimental protocols for the analysis of Carvedilol and its metabolites, designed to assist researchers in their drug development and analysis efforts.

## Core Compound Data

The following table summarizes the key quantitative data for **5'-Hydroxyphenyl Carvedilol-d5** and its parent compounds.

Compound	Molecular Formula	Theoretical Mass (Da)	Molar Mass ( g/mol )
Carvedilol	C <sub>24</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	406.1893	406.48
5'-Hydroxyphenyl Carvedilol	C <sub>24</sub> H <sub>26</sub> N <sub>2</sub> O <sub>5</sub>	422.1842	422.47
5'-Hydroxyphenyl Carvedilol-d5	C <sub>24</sub> H <sub>21</sub> D <sub>5</sub> N <sub>2</sub> O <sub>5</sub>	427.2156	427.51

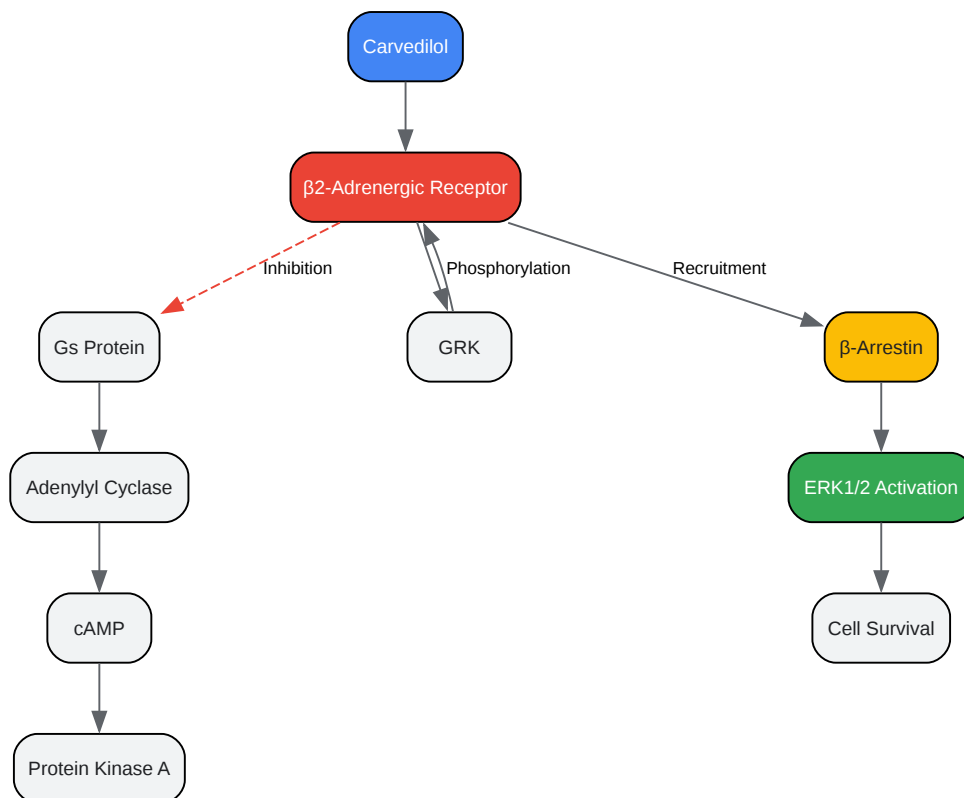
Note: The theoretical mass is the monoisotopic mass calculated using the atomic mass of the most abundant isotopes. The molar mass represents the weighted average of all naturally occurring isotopes.

## Signaling Pathways of Carvedilol and its Metabolites

Carvedilol exhibits a unique pharmacological profile, acting as a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. Its therapeutic effects, particularly in heart failure, are attributed to its multifaceted signaling mechanisms, which include biased agonism at the  $\beta_2$ -adrenergic receptor and potent antioxidant activity, a property enhanced in its hydroxylated metabolites.

### Beta-Adrenergic Receptor Signaling Cascade

Carvedilol demonstrates biased agonism at the  $\beta_2$ -adrenergic receptor ( $\beta_2$ AR). While it acts as an inverse agonist for the Gs-protein-dependent adenylyl cyclase pathway, thereby reducing cyclic AMP (cAMP) production, it simultaneously stimulates  $\beta$ -arrestin-mediated signaling. This leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in cell survival and proliferation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

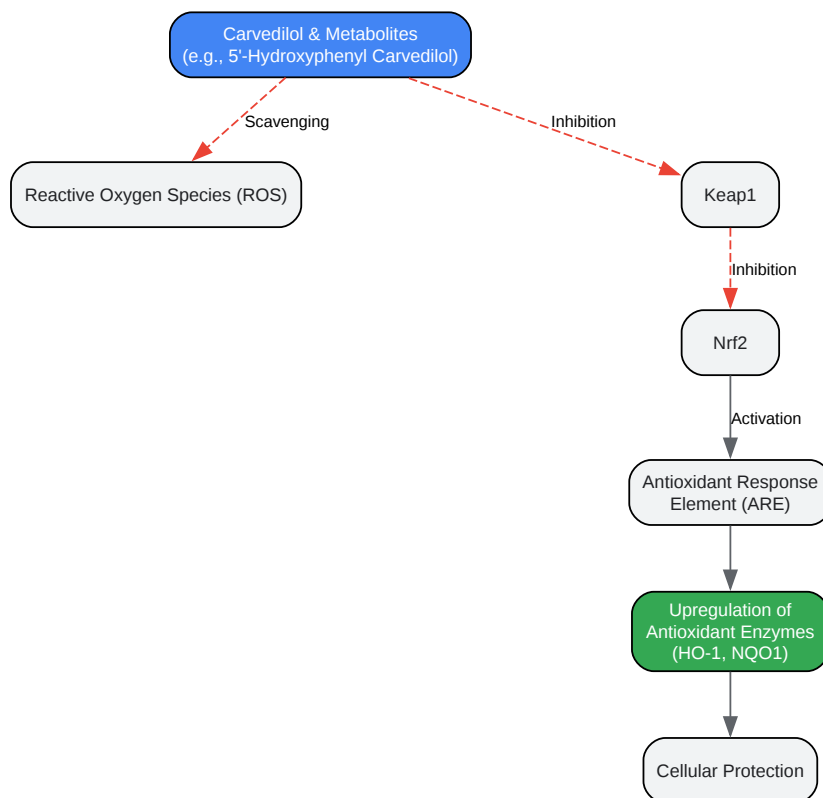


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Carvedilol's Biased Agonism at the  $\beta 2$ -Adrenergic Receptor.

## Antioxidant Signaling Pathway

Carvedilol and its metabolites, particularly the hydroxylated forms like 5'-Hydroxyphenyl Carvedilol, possess significant antioxidant properties.[5] These compounds can directly scavenge reactive oxygen species (ROS) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[6] This leads to the upregulation of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), providing cellular protection against oxidative stress.[6]



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Antioxidant Signaling Pathway of Carvedilol and its Metabolites.

## Experimental Protocols

The following section details established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma.

### Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is suitable for the simultaneous quantification of Carvedilol and its hydroxylated metabolites.

#### 1. Sample Preparation: Solid-Phase Extraction (SPE)

- **Cartridge Conditioning:** Condition Oasis MCX cartridges (30 mg, 1 cc) with 2 mL of methanol followed by 2 mL of Milli-Q water.
- **Sample Loading:** To 500  $\mu$ L of human plasma, add an internal standard (e.g., abacavir). Load the prepared plasma sample onto the conditioned cartridge.
- **Washing:** Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water.
- **Elution:** Elute the analytes with 2 mL of 2% ammonia in methanol.
- **Dry Down and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 250  $\mu$ L of the mobile phase.

## 2. Chromatographic Conditions

- **HPLC System:** A system equipped with a binary pump, autosampler, and column oven.
- **Column:** Discovery C8 (50  $\times$  4.6 mm, 5  $\mu$ m).
- **Mobile Phase:** A gradient of acetonitrile and 0.1% formic acid in water (e.g., starting with 70:30 v/v).
- **Flow Rate:** 0.7 mL/min.
- **Injection Volume:** 10  $\mu$ L.
- **Column Temperature:** 40°C.

## 3. Mass Spectrometric Detection

- **Mass Spectrometer:** A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).

- MRM Transitions:
  - Carvedilol: To be optimized based on the specific instrument.
  - 4'-Hydroxyphenyl Carvedilol: To be optimized based on the specific instrument.
  - 5'-Hydroxyphenyl Carvedilol: To be optimized based on the specific instrument.
  - Internal Standard (Abacavir): To be optimized based on the specific instrument.

## Method 2: Liquid-Liquid Extraction (LLE) followed by HPLC-UV

This method is a cost-effective alternative for the quantification of Carvedilol.

### 1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of plasma, add an internal standard (e.g., carbamazepine).
- Add 5 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.

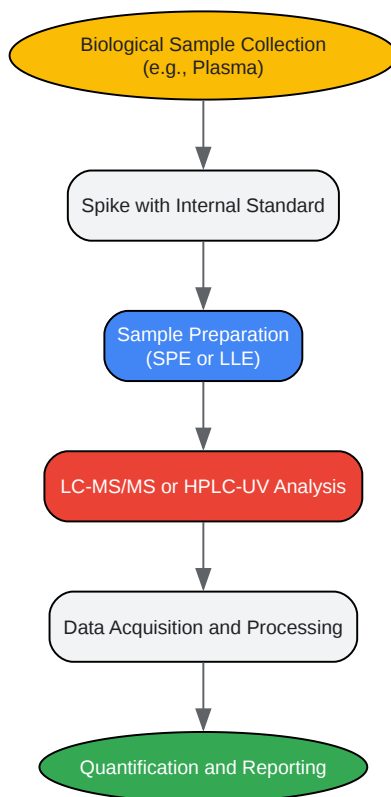
### 2. Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV detector.
- Column: Hypersil BDS C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (60:40 v/v).
- Flow Rate: 1 mL/min.
- Injection Volume: 50 µL.

- Detection: UV at 242 nm.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of Carvedilol and its metabolites.



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